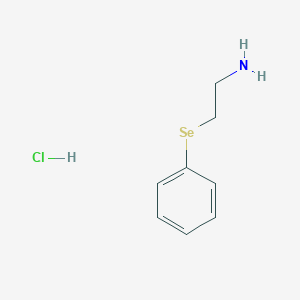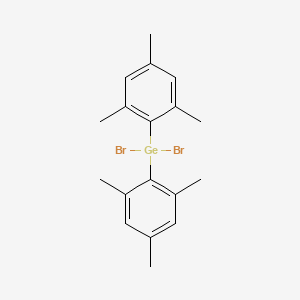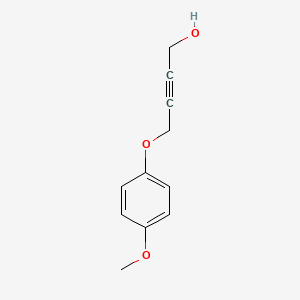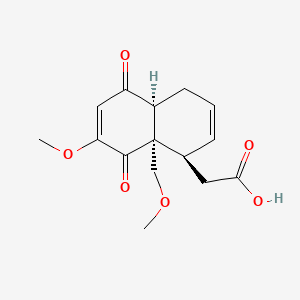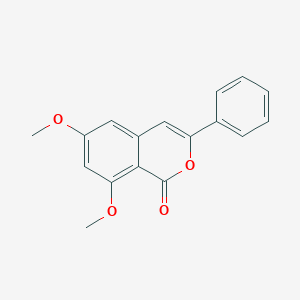
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its benzopyran skeleton with methoxy and phenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the use of phenylmagnesium bromide in a Michael addition reaction followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another approach involves the nucleophilic substitution reaction of 6-bromo-1H-phenalen-1-one with sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and phenylmagnesium bromide are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds.
Applications De Recherche Scientifique
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyflavanone: A flavanone with a similar benzopyran skeleton but with a single methoxy group.
7-Methoxy-2-phenyl-1-benzopyran-4-one: Another flavonoid with a methoxy group and a phenyl substituent.
3,7-Dimethoxy-2-phenyl-1-benzopyran-4-one: A compound with two methoxy groups and a phenyl substituent.
Uniqueness
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is unique due to its specific substitution pattern on the benzopyran ring. The presence of methoxy groups at positions 6 and 8, along with a phenyl group at position 3, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
109480-70-8 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
6,8-dimethoxy-3-phenylisochromen-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-13-8-12-9-14(11-6-4-3-5-7-11)21-17(18)16(12)15(10-13)20-2/h3-10H,1-2H3 |
Clé InChI |
KIZKMSNLGKOFTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


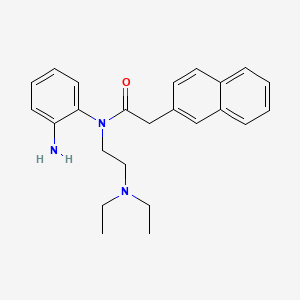
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
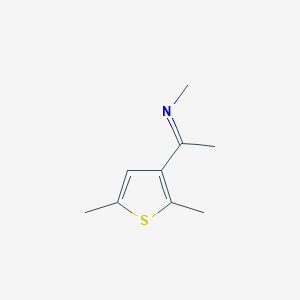
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
